molecular formula C16H18BrNO3S B2653973 4-bromo-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]thiophene-2-carboxamide CAS No. 1788675-94-4

4-bromo-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]thiophene-2-carboxamide

Cat. No.: B2653973
CAS No.: 1788675-94-4
M. Wt: 384.29
InChI Key: HWULOMDSTOQZOK-UHFFFAOYSA-N
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Description

4-bromo-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]thiophene-2-carboxamide is a complex organic compound that features a thiophene ring substituted with a bromine atom and a carboxamide group

Scientific Research Applications

4-bromo-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API).

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]thiophene-2-carboxamide typically involves multiple steps. One common approach is to start with the thiophene ring and introduce the bromine atom through a bromination reaction. The carboxamide group can be introduced via an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic substitution reaction.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (dimethyl sulfoxide)

    Reduction: LiAlH4, NaBH4 (sodium borohydride)

    Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of an amine

    Substitution: Formation of various substituted thiophene derivatives

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide
  • 4-bromo-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]furan-2-carboxamide

Uniqueness

4-bromo-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to benzene or furan rings. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

4-bromo-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO3S/c1-16(20,8-11-3-5-13(21-2)6-4-11)10-18-15(19)14-7-12(17)9-22-14/h3-7,9,20H,8,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWULOMDSTOQZOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)(CNC(=O)C2=CC(=CS2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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